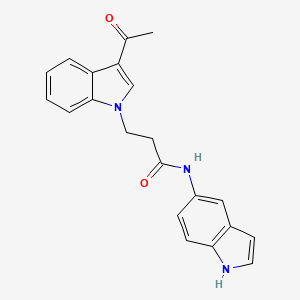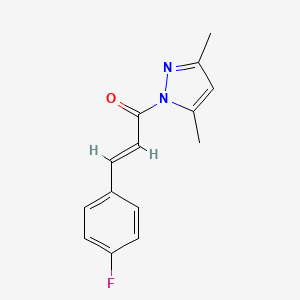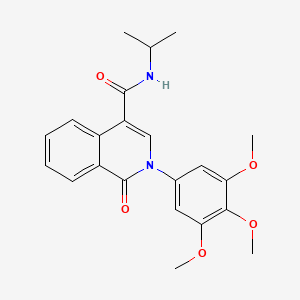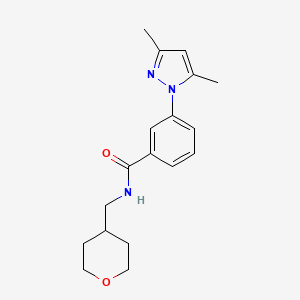![molecular formula C24H22N2O2 B12178865 N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12178865.png)
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linkage: The final step involves the reaction of the indole derivative with 4-(2-hydroxyethyl)phenyl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl or indole rings.
Scientific Research Applications
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-hydroxyethyl)phenyl]-2-(1H-indol-1-yl)acetamide: Lacks the phenyl group on the indole ring.
N-[4-(2-hydroxyethyl)phenyl]-2-(2-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a phenyl group on the indole ring.
Uniqueness
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to the presence of both the phenyl group and the indole moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H22N2O2/c27-15-14-18-10-12-21(13-11-18)25-24(28)17-26-22-9-5-4-8-20(22)16-23(26)19-6-2-1-3-7-19/h1-13,16,27H,14-15,17H2,(H,25,28) |
InChI Key |
PAYNJLIMLNMXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12178787.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12178788.png)

![6-(3,4-dimethoxyphenyl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12178798.png)


![ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12178830.png)
![1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B12178841.png)



![3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide](/img/structure/B12178869.png)

